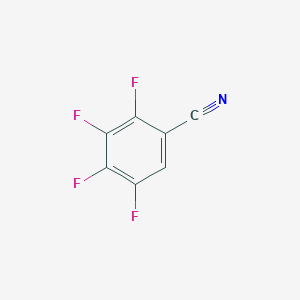

2,3,4,5-Tetrafluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5-tetrafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTGXIGJLCSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344895 | |

| Record name | 2,3,4,5-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16582-93-7 | |

| Record name | 2,3,4,5-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,5-Tetrafluorobenzonitrile: A Comprehensive Technical Guide for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have carved out a significant and expanding niche. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 2,3,4,5-Tetrafluorobenzonitrile stands out as a versatile and highly reactive intermediate. This technical guide provides an in-depth exploration of its core properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and advanced materials.

Core Physicochemical and Structural Properties

This compound, identified by the CAS Number 16582-93-7 , is a polysubstituted aromatic compound featuring a benzene ring adorned with four fluorine atoms and a nitrile functional group.[1][2] This unique substitution pattern imparts a distinct set of properties that are foundational to its utility in chemical synthesis.

Structural and Molecular Data

The molecular structure of this compound is characterized by a high degree of fluorination, which significantly polarizes the aromatic ring, making it susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| CAS Number | 16582-93-7 | [1][2] |

| Molecular Formula | C₇HF₄N | [1][2] |

| Molecular Weight | 175.09 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

Physicochemical Properties

The physical properties of this compound are a direct consequence of its fluorinated and aromatic nature.

| Property | Value | Source(s) |

| Boiling Point | 165 °C | [3] |

| Density | ~1.48 g/mL | [1] |

| Refractive Index (n20D) | ~1.45 | [3] |

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is typically achieved through a multi-step process commencing from more readily available precursors. A common and logical pathway involves the preparation of 2,3,4,5-tetrafluorobenzoic acid, its conversion to the corresponding amide, followed by dehydration to the nitrile.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzamide

Step 2a: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

-

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by ammonia or an ammonia equivalent. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.

-

Procedure:

-

To a solution of 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,3,4,5-tetrafluorobenzoyl chloride, which can often be used in the next step without further purification.

-

Step 2b: Synthesis of 2,3,4,5-Tetrafluorobenzamide

-

Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide.

-

Procedure:

-

Dissolve the crude 2,3,4,5-tetrafluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

A white precipitate of 2,3,4,5-tetrafluorobenzamide and ammonium chloride will form.

-

Filter the solid, wash with cold water to remove ammonium chloride, and dry to obtain the desired amide. The product can be further purified by recrystallization.

-

Experimental Protocol: Dehydration of 2,3,4,5-Tetrafluorobenzamide to this compound

The final step in this synthetic sequence is the dehydration of the primary amide to the corresponding nitrile. This is a common transformation in organic synthesis, with several effective dehydrating agents.

-

Rationale: Strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) are effective for this conversion.[4][5][6] These reagents react with the amide to form a good leaving group, facilitating the elimination of water.

-

Procedure using Phosphorus Pentoxide:

-

In a dry flask, thoroughly mix 2,3,4,5-tetrafluorobenzamide (1 equivalent) with phosphorus pentoxide (0.5-1.0 equivalents).

-

Heat the mixture, initially gently and then more strongly, under reduced pressure.

-

The product, this compound, will distill from the reaction mixture.

-

Collect the distillate and, if necessary, purify by fractional distillation.

-

-

Procedure using Trifluoroacetic Anhydride:

-

Dissolve 2,3,4,5-tetrafluorobenzamide (1 equivalent) in an anhydrous solvent such as pyridine or triethylamine.

-

Add trifluoroacetic anhydride (1.1-1.5 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete (monitor by TLC or GC).

-

Work up the reaction by quenching with water and extracting the product into an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the resulting nitrile by distillation or chromatography.

-

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electron-deficient nature of its aromatic ring, a direct consequence of the strong inductive and mesomeric electron-withdrawing effects of the four fluorine atoms and the nitrile group. This renders the molecule highly susceptible to nucleophilic aromatic substitution (SₙAr).[7]

Caption: Generalized mechanism of nucleophilic aromatic substitution.

The regioselectivity of nucleophilic attack is a critical consideration. In polyfluorinated benzenes, substitution often occurs at the para position to an activating group. For this compound, the situation is more complex due to the presence of multiple fluorine atoms. The precise position of substitution will depend on the nature of the nucleophile and the reaction conditions, with attack at positions activated by the nitrile group and influenced by the surrounding fluorine atoms being likely.

Applications in Drug Development and Materials Science

The unique electronic properties and reactivity of this compound make it a valuable building block in several advanced applications.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer drugs and antibiotics.[1][2][8] The tetrafluorinated phenyl moiety can enhance biological activity and improve pharmacokinetic properties.

-

Fluoroquinolone Antibiotics: The 2,3,4,5-tetrafluorobenzoyl core is a key structural motif in the synthesis of potent fluoroquinolone antibiotics.[9][10] These drugs function by inhibiting bacterial DNA gyrase, and the fluorine substituents are crucial for their broad-spectrum activity.[10]

Advanced Materials

The thermal stability and chemical resistance conferred by the fluorinated aromatic ring make this compound a precursor for high-performance polymers and coatings.[1][2][8]

-

Liquid Crystals: Fluorinated compounds are extensively used in the design of liquid crystals for display technologies. The introduction of fluorine atoms can modulate the dielectric anisotropy and other mesomorphic properties of the final materials.[11][12][13]

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data for this compound is essential for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single resonance is expected for the lone aromatic proton, which will appear as a complex multiplet due to coupling with the adjacent fluorine atoms.[14]

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon of the nitrile group will appear in the characteristic region for nitriles, while the fluorinated aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Four distinct resonances are expected for the four non-equivalent fluorine atoms. The chemical shifts and coupling patterns provide detailed information about the electronic environment of each fluorine atom.[15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A sharp, strong absorption around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Strong absorptions in the 1000-1400 cm⁻¹ region due to C-F stretching vibrations.

-

Absorptions corresponding to the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8]

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[8] It is also a combustible liquid.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Handling: Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and under an inert atmosphere, as it may be moisture sensitive.[8]

Conclusion

This compound is a pivotal building block in contemporary organic synthesis, offering a gateway to a diverse range of complex molecules with applications in pharmaceuticals and materials science. Its highly activated aromatic ring provides a reactive handle for the introduction of various functionalities through nucleophilic aromatic substitution. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 16582-93-7 | TCI AMERICA [tcichemicals.com]

- 9. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 10. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 13. Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals [cje.ustb.edu.cn]

- 14. 2,3,4,5-Tetrafluorobenzyl nitrile(16582-93-7) 1H NMR spectrum [chemicalbook.com]

- 15. colorado.edu [colorado.edu]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzonitrile

In the landscape of modern chemical synthesis, fluorinated compounds occupy a position of exceptional value. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics. This compound stands as a prime example of a versatile fluorinated building block.[1][2] This compound, featuring a benzene ring substituted with four fluorine atoms and a nitrile group, is a key intermediate in the synthesis of advanced pharmaceuticals, high-performance polymers, and specialized agrochemicals.[1][2] Its unique electronic and steric profile makes it a valuable asset for researchers and drug development professionals seeking to design molecules with improved efficacy and performance.[1][2] This guide provides a comprehensive overview of its core properties, reactivity, applications, and handling protocols, grounded in authoritative data for the practicing scientist.

Core Physicochemical and Molecular Properties

The identity and purity of a chemical reagent are foundational to its successful application. The key identifiers and physical properties of this compound are summarized below.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 16582-93-7 | Chem-Impex[1][2] |

| Molecular Formula | C₇HF₄N | PubChem[3] |

| Molecular Weight | 175.09 g/mol | PubChem[3] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)F)F)C#N | PubChem[3] |

| InChIKey | GLTGXIGJLCSEAM-UHFFFAOYSA-N | PubChem[3] |

| Purity | ≥97% (GC) | Chem-Impex[1][2] |

Table 2: Physical and Thermal Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow clear liquid | Chem-Impex[1][2] |

| Boiling Point | 165 °C | Chem-Impex[1][2] |

| Density | 1.48 g/mL | Chem-Impex[1][2] |

| Refractive Index | n20/D 1.45 | Chem-Impex[1][2] |

Stability and Storage: this compound is stable under diverse conditions, a property enhanced by the strong carbon-fluorine bonds.[1][2] For long-term integrity, it should be stored in a well-ventilated place at 2 - 8 °C, with the container kept tightly closed.[1][2][4]

Spectroscopic Profile for Structural Verification

Accurate characterization is critical in research and development. Spectroscopic data provides the definitive fingerprint for this compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is characterized by a single multiplet in the aromatic region, corresponding to the lone hydrogen atom on the benzene ring. The spectrum is typically recorded in CDCl₃.[5]

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon framework, showing distinct signals for the nitrile carbon and the six carbons of the tetrafluorinated benzene ring, with characteristic C-F coupling constants.[3]

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum prominently displays a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found around 2230-2260 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C=C vibrations are also present.[3]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak (M⁺) at an m/z of 175, corresponding to the molecular weight of the compound.[3] The fragmentation pattern provides further structural confirmation.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its two functional groups: the nitrile and the highly electron-deficient aromatic ring. This dual reactivity is the source of its versatility as a synthetic intermediate.

-

Nitrile Group Transformations: The nitrile group can undergo a variety of classical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones.

-

Nucleophilic Aromatic Substitution (SNAr): The four electron-withdrawing fluorine atoms render the aromatic ring highly susceptible to nucleophilic attack. This allows for the regioselective displacement of one or more fluorine atoms by nucleophiles such as amines, alkoxides, or thiolates, providing a powerful method for constructing complex, highly functionalized aromatic systems.

The following diagram illustrates a common synthetic pathway for producing fluorinated benzonitriles from their corresponding benzoic acids, a crucial workflow in the production of these intermediates.

Caption: Generalized synthesis of fluorinated benzonitriles.

Key Applications in Scientific Research

The unique properties conferred by the tetrafluorinated ring make this compound a valuable intermediate in several high-value research and development areas.[1][2]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of biologically active molecules.[1][2] The fluorine atoms can enhance drug efficacy by improving metabolic stability, membrane permeability, and binding affinity to target proteins. It has been specifically noted for its use as an intermediate in the development of anti-cancer drugs.[2][6]

-

Materials Science: The compound is utilized in the formulation of advanced polymers and coatings.[1][2] The resulting materials often exhibit superior thermal stability and chemical resistance, making them suitable for applications in harsh environments.[2][6]

-

Agrochemicals: In a manner similar to pharmaceuticals, the incorporation of the tetrafluorobenzonitrile moiety can lead to the development of pesticides and herbicides with enhanced potency and improved environmental profiles.[1][2]

The diagram below illustrates the relationship between the compound's core properties and its primary applications.

Caption: Core properties driving key application areas.

Safety, Handling, and Experimental Protocols

As with any active chemical reagent, proper handling and safety precautions are paramount.

Safety and Hazard Information: this compound is classified as harmful and an irritant. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin, eye, and respiratory irritation.[7]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing vapors), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye protection).[7][8]

-

Response: P301+P312 (If swallowed, call a POISON CENTER), P302+P352 (If on skin, wash with plenty of water), P305+P351+P338 (If in eyes, rinse cautiously with water).[7][8]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4][8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7][8]

-

Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol describes a representative reaction where this compound's precursor, 2,3,4,5-tetrafluorobenzoic acid, is converted to the highly reactive acyl chloride, a common step in leveraging this chemical family for further synthesis.[9]

Objective: To synthesize 2,3,4,5-tetrafluorobenzoyl chloride via chlorination of the corresponding carboxylic acid.

Materials:

-

2,3,4,5-tetrafluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.1-1.5 eq) dropwise at room temperature.[10]

-

Catalysis: Add a catalytic amount (1-3 drops) of anhydrous DMF to the reaction mixture.[10] Vigorous gas evolution (HCl and CO) will be observed. The gas should be vented through a scrubber (e.g., a bubbler containing NaOH solution).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-12 hours.[10]

-

Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride is often of sufficient purity for subsequent steps.[10] If necessary, it can be purified by vacuum distillation.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its distinct combination of a reactive nitrile handle and a tunable, electron-deficient aromatic core provides chemists with a powerful platform for molecular design. From enhancing the pharmacokinetic profiles of life-saving drugs to creating robust, high-performance materials, the influence of this fluorinated building block is significant and expanding. A thorough understanding of its properties, reactivity, and safe handling is essential for any scientist looking to harness its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7HF4N | CID 600224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16582-93-7 | TCI AMERICA [tcichemicals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of 2,3,4,5-Tetrafluorobenzonitrile

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrafluorobenzonitrile

This compound is a highly versatile fluorinated building block essential in the synthesis of complex organic molecules.[1] Its defining feature is a benzene ring substituted with four electron-withdrawing fluorine atoms and a reactive nitrile group. This unique electronic structure imparts high thermal stability and chemical resistance, making it a crucial intermediate in diverse fields.[2] In pharmaceutical development, it serves as a key precursor for various biologically active molecules, including anti-cancer drugs, where the fluorine atoms can enhance metabolic stability and binding affinity.[2] In materials science, it is integral to creating high-performance polymers and coatings with superior durability for harsh environments.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, offering insights into the causality behind experimental choices for researchers and drug development professionals.

Core Synthesis Pathways: A Strategic Overview

The synthesis of this compound is primarily achieved through two distinct and well-established routes, each with its own strategic advantages depending on precursor availability, scale, and desired purity.

-

The Sandmeyer Reaction: This classic transformation converts the amino group of 2,3,4,5-Tetrafluoroaniline into a nitrile group via a diazonium salt intermediate. It is a direct and often efficient method when the corresponding aniline is readily available.

-

Dehydration of a Primary Amide: This route begins with 2,3,4,5-Tetrafluorobenzoic Acid, which is converted sequentially into an amide and then dehydrated to the target nitrile. This pathway is advantageous when the carboxylic acid is the more accessible starting material.

The choice between these pathways hinges on a careful evaluation of starting material cost, reaction scalability, and the handling of specific reagents and intermediates.

Pathway I: The Sandmeyer Reaction from 2,3,4,5-Tetrafluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring.[3] The reaction is a type of radical-nucleophilic aromatic substitution that proceeds in two main stages: the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group.[3][4]

Step 1: Diazotization of 2,3,4,5-Tetrafluoroaniline

The first critical step is the conversion of the primary amine into an aryl diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6]

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[5] Maintaining an ice-cold environment ensures the stability of the diazonium intermediate throughout its formation and subsequent use.

-

In Situ Generation of HNO₂: Nitrous acid is unstable and cannot be stored. Generating it within the reaction mixture by combining NaNO₂ and HCl ensures it is immediately available to react with the aniline, maximizing efficiency and minimizing side reactions.[6]

-

Acidic Medium: A strong acid is required to protonate nitrous acid, which ultimately leads to the formation of the highly electrophilic nitrosonium ion (NO⁺), the key species that reacts with the nucleophilic aniline.[7]

Step 2: Copper-Catalyzed Cyanation

Once formed, the aqueous solution of the 2,3,4,5-tetrafluorobenzenediazonium salt is added to a solution of copper(I) cyanide (CuCN). The copper(I) catalyst facilitates the release of nitrogen gas (N₂) and the formation of a new carbon-carbon bond between the aromatic ring and the cyanide nucleophile.[8][9]

Causality of Experimental Choices:

-

Copper(I) Catalyst: The Cu(I) species is essential for the single-electron transfer (SET) mechanism that initiates the reaction, leading to the formation of an aryl radical and the loss of N₂ gas.[3] This radical then reacts with the copper cyanide complex to yield the final product.

-

Nucleophile (CN⁻): Copper(I) cyanide provides the cyanide nucleophile that ultimately replaces the diazonium group on the aromatic ring.[9]

Experimental Protocol: Sandmeyer Synthesis

-

Aniline Solution Preparation: Dissolve 2,3,4,5-tetrafluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water. Carefully and slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (N₂ gas) will be observed.

-

Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.[4] Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway II: Amide Dehydration from 2,3,4,5-Tetrafluorobenzoic Acid

This pathway is a robust, multi-step approach that leverages the readily available 2,3,4,5-tetrafluorobenzoic acid. It involves activating the carboxylic acid, converting it to a primary amide, and finally dehydrating the amide to the nitrile.[10]

Step 1: Activation via Acyl Chloride Formation

The carboxylic acid is first converted to the more reactive 2,3,4,5-tetrafluorobenzoyl chloride. This activation is crucial as the carboxylate group is a poor leaving group.

Causality of Experimental Choices:

-

Chlorinating Agent:

-

Triphosgene (BTC): A solid and safer alternative to highly toxic phosgene gas. It reacts under mild conditions to give excellent yields of the acid chloride.[11]

-

Oxalyl Chloride: Another effective reagent that works at room temperature. Its byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification.[12]

-

-

Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often used. It reacts with the chlorinating agent to form a Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.[11]

Step 2: Amidation of the Acyl Chloride

The highly electrophilic 2,3,4,5-tetrafluorobenzoyl chloride is then reacted with an ammonia source, typically concentrated aqueous ammonia, to form 2,3,4,5-tetrafluorobenzamide. This is a standard nucleophilic acyl substitution reaction.

Step 3: Dehydration of 2,3,4,5-Tetrafluorobenzamide

The final step is the removal of a molecule of water from the primary amide to form the nitrile. This is a fundamental transformation in organic synthesis.[13]

Causality of Experimental Choices:

-

Dehydrating Agent: A variety of reagents can be employed for this purpose.

Experimental Protocol: Amide Dehydration Synthesis

-

Acid Chloride Formation: To a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in a dry solvent like 1,2-dichloroethane, add a catalytic amount of DMF (e.g., 5 mol%).[11] Add triphosgene (0.37 eq) portion-wise or as a solution. Heat the mixture (e.g., 80 °C) for several hours until the reaction is complete (monitored by GC or TLC).[11] The solvent can be removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

-

Amidation: Cool the crude acid chloride in an ice bath. Slowly and carefully add concentrated aqueous ammonia with vigorous stirring, maintaining a low temperature. A precipitate of 2,3,4,5-tetrafluorobenzamide will form. Collect the solid by filtration, wash with cold water, and dry thoroughly.

-

Dehydration: Mix the dry 2,3,4,5-tetrafluorobenzamide with a dehydrating agent like phosphorus pentoxide (P₂O₅). Heat the mixture under vacuum (or at atmospheric pressure with a distillation setup) to distill the resulting this compound as it forms.[17] The collected liquid is the crude product.

-

Purification: The crude nitrile can be purified by fractional vacuum distillation.

Critical Precursors: Synthesis and Properties

A comprehensive understanding of the synthesis of this compound requires knowledge of its key starting materials.

Precursor 1: 2,3,4,5-Tetrafluorobenzoic Acid

This compound is a vital intermediate for fluoroquinolone antibiotics and other specialty chemicals.[18] One common industrial synthesis starts from tetrachlorophthalic anhydride, involving steps of imidation, fluorination, hydrolysis, and decarboxylation.[19][20] Another reported method involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid.[21]

| Property | Value | Reference |

| CAS Number | 1201-31-6 | [18] |

| Molecular Formula | C₇H₂F₄O₂ | [18] |

| Molecular Weight | 194.08 g/mol | [18] |

| Appearance | White to pale yellow crystalline powder | [18] |

| Melting Point | 85-87 °C | [18] |

| Boiling Point | ~239 °C | [18] |

Precursor 2: 2,3,4,5-Tetrafluoroaniline

This fluorinated aromatic amine is a key intermediate for pharmaceuticals and advanced polymers.[22] Its synthesis can be achieved through methods such as the selective hydrodefluorination of pentafluoroacetanilide using zinc in the presence of nickel complex catalysts.[23]

| Property | Value | Reference |

| CAS Number | 5580-80-3 | |

| Molecular Formula | C₆H₃F₄N | |

| Molecular Weight | 165.09 g/mol | [24] |

| Appearance | Solid below 27 °C, liquid above 29 °C | |

| Melting Point | 27-29 °C | |

| Boiling Point | 191 °C |

Conclusion

The synthesis of this compound can be effectively accomplished via two primary, well-documented pathways: the Sandmeyer reaction of 2,3,4,5-tetrafluoroaniline and the multi-step conversion from 2,3,4,5-tetrafluorobenzoic acid. The selection of a specific route is a strategic decision dictated by the availability and cost of precursors, desired scale of production, and process safety considerations. Both pathways rely on fundamental organic transformations, and a thorough understanding of the underlying mechanisms and critical reaction parameters is paramount for achieving high yields and purity of this indispensable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. prepchem.com [prepchem.com]

- 13. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]

- 17. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. innospk.com [innospk.com]

- 19. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 20. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 21. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 22. chemimpex.com [chemimpex.com]

- 23. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]

- 24. 2,3,4,5-Tetrafluoroaniline, 98% | Fisher Scientific [fishersci.ca]

A-Z-T-T-T: A Comprehensive Spectroscopic Guide to 2,3,4,5-Tetrafluorobenzonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4,5-tetrafluorobenzonitrile, a versatile fluorinated compound.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The unique arrangement of four fluorine atoms and a nitrile group on the benzene ring presents a distinct spectroscopic fingerprint, crucial for its application in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1][2][3]

The high electronegativity and stability of this compound make it a valuable building block in organic synthesis.[1][2] Understanding its spectroscopic characteristics is paramount for monitoring reactions and ensuring the purity of synthesized materials. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its unique substitution pattern, gives rise to characteristic spectroscopic signals. The interplay between the electron-withdrawing nitrile group and the highly electronegative fluorine atoms significantly influences the electronic environment of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary and crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single multiplet in the aromatic region, corresponding to the lone proton on the ring. The exact chemical shift and multiplicity are influenced by the coupling to the adjacent fluorine atoms.

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

| H-6 | ~7.5 (Varies) | Multiplet (m) | CDCl₃ |

Data sourced from publicly available spectral databases.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz).[5]

-

Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct signals for each of the seven carbon atoms, with their chemical shifts and splitting patterns dictated by couplings to fluorine atoms.

| Carbon | Chemical Shift (ppm) | C-F Coupling (J, Hz) |

| C1 (C-CN) | ~100-110 | Complex Multiplet |

| C2 (C-F) | ~140-150 | Large ¹JCF |

| C3 (C-F) | ~140-150 | Large ¹JCF |

| C4 (C-F) | ~140-150 | Large ¹JCF |

| C5 (C-F) | ~140-150 | Large ¹JCF |

| C6 (C-H) | ~115-125 | Multiplet |

| C7 (CN) | ~110-120 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The provided ranges are typical for fluorinated aromatic compounds.[6][7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8][9] The spectrum of this compound will display four distinct signals, one for each fluorine atom, with complex splitting due to both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling.[8]

| Fluorine | Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

| F-2 | Varies | Multiplet |

| F-3 | Varies | Multiplet |

| F-4 | Varies | Multiplet |

| F-5 | Varies | Multiplet |

Note: The wide chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of signals, even for structurally similar fluorine atoms.[8][10]

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the nitrile and carbon-fluorine bonds, as well as aromatic ring vibrations.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | ~2230-2240 | Strong |

| C-F Stretch | ~1200-1300 | Strong, Multiple Bands |

| Aromatic C=C Stretch | ~1500-1600 | Medium to Strong |

| Aromatic C-H Stretch | ~3000-3100 | Weak |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).[11][12][13] The C≡N stretching frequency in benzonitriles is sensitive to the electronic effects of the ring substituents.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 175, corresponding to its molecular weight.[4] Fragmentation of fluorinated aromatic compounds can be complex, often involving the loss of fluorine, the nitrile group, or combinations thereof.[15][16]

Expected Fragmentation Pathways:

-

[M]⁺•: Molecular ion at m/z 175

-

[M - F]⁺: Loss of a fluorine atom

-

[M - CN]⁺: Loss of the nitrile group

-

[C₆F₄H]⁺: Aromatic fragment

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Utilize a capillary column suitable for the separation of aromatic compounds. Optimize the temperature program to ensure good separation and peak shape.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable m/z range (e.g., 50-200 amu).

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Caption: A simplified representation of potential fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combined application of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment, which are critical for its use in research and development. The insights provided herein are intended to serve as a valuable resource for scientists working with this and related fluorinated compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum [chemicalbook.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

Reactivity of 2,3,4,5-Tetrafluorobenzonitrile with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2,3,4,5-Tetrafluorobenzonitrile with Nucleophiles

This technical guide provides a comprehensive examination of the reactivity of this compound, a pivotal building block in modern synthetic chemistry. The presence of multiple fluorine substituents and a potent electron-withdrawing nitrile group renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This document elucidates the underlying mechanistic principles governing these transformations, with a particular focus on regioselectivity. We will explore the reactions with various classes of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, providing field-proven experimental protocols and contextualizing the applications of the resulting products, especially within the domains of pharmaceutical research and drug development.

The Principles of Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes

Aromatic rings, typically rich in π-electrons, are generally predisposed to electrophilic attack. However, the substitution of hydrogen atoms with strongly electronegative groups, such as fluorine, and the presence of potent electron-withdrawing groups (EWGs) like a nitrile (-CN), dramatically alter this reactivity profile.[1][2] This modification makes the aromatic ring electron-deficient and thus an electrophilic target for nucleophiles.[2][3]

The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway proceeds via a two-step addition-elimination sequence.[3][4]

-

Addition Step: The nucleophile (Nu-) attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4]

-

Elimination Step: The aromaticity of the ring is restored through the expulsion of the leaving group, the fluoride ion (F-).

The high electronegativity of the fluorine atoms activates the benzene ring towards this nucleophilic attack.[5][6] Interestingly, in the context of SNAr reactions, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the C-F bond, and not the C-F bond cleavage itself.[1][7]

View Diagram: General SNAr Mechanism

Caption: The two-step addition-elimination pathway of the SNAr reaction.

Regioselectivity: The Core Directive

In this compound, not all fluorine atoms are equally reactive. The position of nucleophilic attack is dictated by the combined electronic effects of the four fluorine atoms and, most importantly, the powerful electron-withdrawing nitrile group.

The nitrile group exerts its influence through two mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density along the sigma bond framework.

-

Resonance Effect (-M): The π-system of the nitrile group can accept electron density from the ring, which is particularly effective at stabilizing a negative charge from the ortho and para positions.

Substitution is overwhelmingly favored at the C-4 position , which is para to the nitrile group. The rationale for this pronounced regioselectivity lies in the stability of the intermediate Meisenheimer complex. When the nucleophile attacks at C-4, the resulting negative charge can be delocalized not only across the aromatic ring but also onto the nitrogen atom of the nitrile group. This additional resonance structure provides significant stabilization that is not possible for attack at the C-3 or C-5 positions.[4][5]

While attack at the C-2 position (ortho to the nitrile) also allows for some resonance stabilization by the nitrile, it is generally less favored than C-4 attack, often due to steric hindrance. Attack at C-5 is disfavored as it is meta to the strongly activating nitrile group, offering no resonance stabilization for the intermediate.[4]

View Diagram: Regioselectivity of Nucleophilic Attack

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling of 2,3,4,5-Tetrafluorobenzonitrile

This document provides a comprehensive technical overview of the safety, handling, and material safety data for 2,3,4,5-Tetrafluorobenzonitrile (CAS No. 16582-93-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this versatile fluorinated compound. The guide synthesizes critical safety data with practical, field-proven insights to ensure procedural safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a fluorinated aromatic nitrile, a class of compounds recognized for their utility as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of four highly electronegative fluorine atoms and a nitrile group imparts unique reactivity and stability, making it a valuable intermediate.[1][2] However, these same properties necessitate a thorough understanding of its hazard profile for safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16582-93-7 | [1][3] |

| Molecular Formula | C₇HF₄N | [1][3] |

| Molecular Weight | 175.09 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 165 °C | [1][2] |

| Density | 1.48 g/mL | [1][2] |

| Refractive Index | n20/D 1.45 | [1][2] |

Hazard Identification and Toxicological Summary

The primary operational risk associated with this compound is its acute toxicity upon exposure through multiple routes. It is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

Table 2: GHS Hazard Classification for this compound

| Hazard Statement Code | Description | Classification | Source(s) |

| H301 / H302 | Toxic / Harmful if swallowed | Acute Toxicity, Oral (Category 3/4) | [3] |

| H311 / H312 | Toxic / Harmful in contact with skin | Acute Toxicity, Dermal (Category 3/4) | [3] |

| H331 / H332 | Toxic / Harmful if inhaled | Acute Toxicity, Inhalation (Category 3/4) | [3] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [3][6] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [3][6] |

Note: The classification may vary slightly between suppliers, with some listing the compound as Category 3 (Toxic) and others as Category 4 (Harmful) for acute toxicity routes.[3] Prudence dictates handling it with the precautions required for a "Toxic" substance.

Toxicological Insights: While specific toxicological data for this exact isomer is limited, aromatic nitriles as a class are known for their potential to cause systemic effects.[7] Unlike aliphatic nitriles, they may not readily liberate cyanide in the body, but their absorption through the skin, lungs, and gastrointestinal tract is rapid and can lead to adverse health effects.[7] The material can cause skin inflammation and may exacerbate pre-existing dermatitis.[7]

Prophylactic Handling and Exposure Control

A proactive approach grounded in a robust safety culture is paramount. The causality behind each procedural step is to create a multi-layered defense against exposure.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the concentration of airborne contaminants.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area.[5] For any procedure with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[8] Ventilation systems for flammable liquids, including explosion-resistant equipment, may be required.[7]

-

Isolation: For larger-scale operations, consider using glove boxes or other enclosed systems to isolate the process.

Personal Protective Equipment (PPE): The Operator's Barrier

PPE is not a substitute for robust engineering controls but is essential as the final barrier between the researcher and the chemical.[9] The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedure being performed.[10]

Caption: PPE selection workflow for handling this compound.

Detailed PPE Protocol:

-

Eye and Face Protection: At a minimum, chemical safety glasses with side shields are required.[7] When there is a risk of splashing, chemical goggles should be worn.[7] For larger quantities or tasks with a significant splash hazard, a face shield should be used in conjunction with goggles.[10]

-

Skin Protection:

-

Gloves: Wear chemically impermeable gloves, such as PVC or nitrile rubber.[7] The suitability and durability of the glove material depend on the duration and nature of contact.[7] It is critical to consult the glove manufacturer's resistance data. For prolonged or frequent contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[7] Always inspect gloves before use and replace them immediately if contaminated or damaged.

-

Protective Clothing: A standard lab coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron or overalls should be worn.[7] Do not allow clothing that has become wet with the material to remain in contact with the skin.[7]

-

-

Respiratory Protection: Use only outdoors or in a well-ventilated area.[5][8] If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations like spills, a NIOSH-approved respirator with appropriate organic vapor cartridges must be used.[7][11]

Hygiene and Storage Protocols

-

Safe Handling Practices: Wash hands and skin thoroughly after handling.[5][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][8] Avoid contact with skin and eyes and avoid breathing vapors or mists.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[5]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12] The recommended storage temperature is between 2-8°C.[1][2] Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[5][7][13]

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill. All laboratory personnel must be familiar with these procedures and the location of emergency equipment, such as safety showers and eyewash stations.

Caption: Emergency first-aid response flowchart for exposure incidents.

First-Aid Measures Protocol:

-

Inhalation: If fumes are inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] Call a POISON CENTER or doctor immediately.[12]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of water. If skin irritation occurs or if you feel unwell, get medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[5] Seek immediate medical attention from an ophthalmologist.[8]

-

Ingestion: If swallowed, rinse the mouth with water.[8] Immediately call a POISON CENTER or doctor.[12] Do not induce vomiting.

Fire-Fighting and Accidental Release

-

Fire-Fighting:

-

Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide (CO₂).[7][13]

-

Hazards from Combustion: Burning may produce hazardous combustion products including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[7][13]

-

Protective Actions: Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[13]

-

-

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation and wear appropriate PPE as described in Section 3.2. Remove all sources of ignition.[5][7]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[8]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable, labeled container for hazardous waste disposal.[13] For large spills, dike the area and clear personnel upwind.[7]

-

Stability, Reactivity, and Disposal

-

Reactivity and Stability: The product is considered stable under recommended storage and handling conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as violent reactions can occur.[7][13]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[5][12]

-

Disposal: This material and its container must be disposed of as hazardous waste.[7] All disposal practices must be in compliance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7HF4N | CID 600224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5-Tetrafluorobenzyl nitrile - Safety Data Sheet [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. hazmatschool.com [hazmatschool.com]

- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 11. PPE Levels of Protection | Arcwood Environmental™ [arcwoodenviro.com]

- 12. This compound | 16582-93-7 | TCI AMERICA [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to High-Purity 2,3,4,5-Tetrafluorobenzonitrile for Advanced Research

This guide provides an in-depth technical overview of high-purity 2,3,4,5-Tetrafluorobenzonitrile (CAS 1736-53-4), a critical building block for researchers, medicinal chemists, and materials scientists. We will explore its commercial availability, purity specifications, safe handling protocols, and its pivotal role in the development of novel pharmaceuticals and advanced materials.

Introduction: The Significance of the Tetrafluorobenzonitrile Moiety

This compound is a highly versatile fluorinated organic compound. Its benzene ring, substituted with four fluorine atoms and a nitrile group, offers a unique combination of high electronegativity, metabolic stability, and synthetic versatility. These properties make it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science.

In medicinal chemistry, the incorporation of fluorine atoms into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic properties. This includes increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins. The nitrile group itself is a key pharmacophore and can act as a hydrogen bond acceptor or be further elaborated into other functional groups. Consequently, this compound is a sought-after precursor for the development of new therapeutics, with applications noted in the synthesis of anti-cancer agents.

Commercial Availability and Reputable Suppliers

High-purity this compound is available from a range of specialized chemical suppliers. When selecting a supplier, it is crucial to consider not only the quoted purity but also the supplier's quality control processes, available analytical data, and their ability to provide consistent quality across different batches.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Grams to Kilograms |

| TCI Chemicals | >97.0% (GC) | Grams to Kilograms |

| Apollo Scientific | ≥95% | Grams to Kilograms |

| Oakwood Chemical | ≥97% | Grams to Kilograms |

| Chem-Impex | ≥97% | Grams to Kilograms |

This list is not exhaustive, and researchers should always request the latest product specifications and a certificate of analysis before purchase.

Purity Specifications and Analytical Characterization

For researchers in drug development, the purity of starting materials is paramount. Impurities can lead to unforeseen side reactions, impact the biological activity of the final compound, and complicate regulatory submissions. High-purity this compound is typically characterized by a suite of analytical techniques to ensure it meets stringent quality standards.

Table 2: Representative Purity Specifications for High-Purity this compound

| Parameter | Specification | Method of Analysis |

| Purity (Assay) | ≥98.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, Mass Spectrometry (MS) |

| Water Content | ≤0.1% | Karl Fischer Titration |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Residual Solvents | To be reported | Headspace GC-MS |

Analytical Workflow for Purity Verification:

A robust quality control workflow is essential for verifying the purity of this compound. This typically involves orthogonal analytical methods to provide a comprehensive impurity profile.

Caption: Analytical workflow for the quality control of this compound.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis starts from the commercially available 2,3,4,5-Tetrafluorobenzoic acid.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a three-step process:

-

Chlorination: 2,3,4,5-Tetrafluorobenzoic acid is converted to its more reactive acid chloride, 2,3,4,5-Tetrafluorobenzoyl chloride, using a chlorinating agent such as oxalyl chloride or thionyl chloride.

-

Amidation: The resulting acid chloride is then reacted with ammonia or an ammonia source to form 2,3,4,5-Tetrafluorobenzamide.

-

Dehydration: The final step involves the dehydration of the primary amide to the corresponding nitrile, this compound. This is often achieved using a variety of dehydrating agents.

Caption: A plausible synthetic route to high-purity this compound.

Potential Process-Related Impurities:

-

Unreacted Starting Material: Trace amounts of 2,3,4,5-Tetrafluorobenzoic acid or 2,3,4,5-Tetrafluorobenzamide.

-

Isomeric Impurities: Depending on the purity of the initial starting material, other isomers of tetrafluorobenzonitrile could be present.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

-

By-products of Dehydration: The nature of these would depend on the specific dehydrating agent used.

Safe Handling and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

Key Safety Information:

-

Hazard Class: Acute toxicity (oral, dermal, inhalation), skin irritant, eye irritant.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Materials Science

The unique electronic properties and substitution pattern of this compound make it a valuable building block in several areas of research and development.

Pharmaceutical Research:

-

Scaffold for Bioactive Molecules: It serves as a key intermediate in the synthesis of a wide range of biologically active compounds.

-

Enhancement of Pharmacokinetic Properties: The tetrafluorinated phenyl ring can improve a drug candidate's metabolic stability and membrane permeability.

-

Modulation of Physicochemical Properties: The fluorine atoms can be used to fine-tune the acidity/basicity of nearby functional groups, which can be critical for target engagement.

Materials Science:

-

High-Performance Polymers: Incorporation of the fluorinated moiety can enhance the thermal stability, chemical resistance, and dielectric properties of polymers.

-

Organic Electronics: It is explored in the development of organic semiconductors for applications in electronic devices.

Conclusion

High-purity this compound is a critical enabling reagent for innovation in both the life sciences and materials science. A thorough understanding of its commercial sources, purity specifications, and safe handling is essential for its effective use in research and development. By partnering with reputable suppliers and employing rigorous analytical characterization, researchers can confidently incorporate this versatile building block into their synthetic strategies to create the next generation of advanced materials and life-saving therapeutics.

Theoretical Perspectives on the Electronic Structure of 2,3,4,5-Tetrafluorobenzonitrile: A Computational Guide for Researchers

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive exploration of the electronic structure of 2,3,4,5-tetrafluorobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of computational methods, primarily Density Functional Theory (DFT), to elucidate its molecular geometry, frontier molecular orbitals, electrostatic potential, and spectroscopic signatures. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and a step-by-step framework for conducting similar theoretical investigations.

Introduction: The Significance of Fluorinated Benzonitriles

Benzonitrile derivatives are foundational scaffolds in the development of pharmaceuticals and functional materials.[1][2] The strategic incorporation of fluorine atoms onto the aromatic ring can dramatically alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity—attributes of paramount importance in drug design.[1] Understanding the electronic structure of polyfluorinated molecules like this compound is therefore crucial for predicting their reactivity, intermolecular interactions, and overall suitability for specific applications.

Theoretical studies, leveraging the power of quantum chemical calculations, provide a powerful, non-invasive lens through which to examine these properties at a sub-molecular level. These computational approaches allow us to build a robust model of the molecule's behavior, complementing and guiding experimental work.[3][4] This guide will focus on the application of Density Functional Theory (DFT), a widely adopted and reliable method for studying the electronic characteristics of such systems.[5][6]

The Computational Engine: Methodologies for Electronic Structure Analysis

The choice of computational methodology is the bedrock of any theoretical study. For molecules like this compound, the goal is to achieve a balance between accuracy and computational cost.

The Workhorse: Density Functional Theory (DFT)

DFT has emerged as the preeminent tool for electronic structure calculations in chemistry and materials science. It is based on the principle that the energy of a system can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods while often providing comparable accuracy.

-

Causality of Choice: For fluorinated aromatic systems, the B3LYP hybrid functional is a proven and widely used choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment of highly electronegative atoms like fluorine.

-

The Basis Set: The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution. The inclusion of diffuse functions ('++') is important for accurately modeling the lone pairs on the nitrogen and fluorine atoms, while polarization functions ('d,p') account for the non-spherical nature of electron clouds in a bonded environment.[4]

A Self-Validating Experimental Protocol: The Computational Workflow

A rigorous and reproducible workflow ensures the trustworthiness of the calculated results. Each step builds upon the last, forming a self-validating system where the successful completion of one stage provides confidence in the next.

Step-by-Step Computational Protocol:

-

Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: An initial calculation is performed to find the lowest energy (most stable) conformation of the molecule. This process adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.[7]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is essential. This serves two purposes:

-

Electronic Property Calculation: With the validated minimum-energy structure, single-point energy calculations are performed to derive the core electronic properties. This includes the molecular orbitals (HOMO, LUMO), electrostatic potential, and atomic charges.[3]

-

Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic (UV-Vis) absorption spectrum, providing insights into the nature of electronic transitions.[9]

Diagram: Standard Computational Workflow

The following diagram illustrates the logical flow of a typical theoretical analysis of a molecular structure.

Caption: A typical workflow for computational analysis.

Core Findings: The Electronic Landscape of this compound

Applying the aforementioned workflow yields a detailed picture of the molecule's electronic character.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[10]

-

HOMO: For this compound, the HOMO is primarily localized on the π-system of the benzene ring. This indicates that the most loosely held electrons reside here, making it the likely site for electrophilic attack.

-

LUMO: The LUMO is also distributed across the π-system but with significant contributions from the nitrile group (C≡N). This suggests that the molecule will accept electrons into this region, making it susceptible to nucleophilic attack, particularly at the carbon atom of the nitrile group.

-

HOMO-LUMO Gap (ΔE): A larger gap implies higher kinetic stability and lower chemical reactivity. The presence of four highly electronegative fluorine atoms tends to lower the energy of both the HOMO and LUMO, but the effect on the HOMO is often more pronounced, leading to a relatively large energy gap. This contributes to the overall stability of the molecule.

Diagram: Frontier Molecular Orbital Energy Levels

Caption: HOMO-LUMO energy gap diagram.

Electrostatic Potential (ESP) Surface

The ESP map is a color-coded visualization of the total charge distribution on the molecular surface. It is invaluable for predicting non-covalent interactions, which are central to drug-receptor binding.

-

Negative Potential (Red/Yellow): These regions are electron-rich and are prone to interacting with positive charges (electrophiles). As expected, the most negative potential is localized around the highly electronegative nitrogen atom of the nitrile group and, to a lesser extent, the fluorine atoms. These sites are primary candidates for hydrogen bonding.

-

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom on the benzene ring exhibits a positive potential.

-